1-(4-(4-Acetylamino)phenoxy)ethanone
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Overview
Description
1-(4-(4-Acetylamino)phenoxy)ethanone is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol . This compound is characterized by the presence of an acetylamino group attached to a phenoxyethanone structure. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Acetylamino)phenoxy)ethanone typically involves the reaction of 4-acetylaminophenol with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Acetylamino)phenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenoxy derivatives .
Scientific Research Applications
1-(4-(4-Acetylamino)phenoxy)ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(4-Acetylamino)phenoxy)ethanone involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4-Nitrophenoxy)phenyl)ethanone
- N-(4-(4-Acetylaminophenoxy)phenyl)acetamide
- 4-(4-Benzoylphenoxy)phenyl)methanone
- N-(4-Acetylaminophenyl)-2-phenoxyacetamide
Uniqueness
1-(4-(4-Acetylamino)phenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylamino and phenoxy groups allows for versatile applications in various research fields .
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[4-(4-acetylphenoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H15NO3/c1-11(18)13-3-7-15(8-4-13)20-16-9-5-14(6-10-16)17-12(2)19/h3-10H,1-2H3,(H,17,19) |
InChI Key |
VFBWDWVAAGJFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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